molecular formula C13H11NO B14332584 (z)-2-(2-Hydroxy-2-phenylvinyl)pyridine

(z)-2-(2-Hydroxy-2-phenylvinyl)pyridine

Cat. No.: B14332584
M. Wt: 197.23 g/mol
InChI Key: IXQUHMXYFKDBDA-RAXLEYEMSA-N
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Description

1-Phenyl-2-(pyridin-2(1H)-ylidene)ethan-1-one is an organic compound with the molecular formula C13H11NO It is known for its unique structure, which includes a phenyl group attached to a pyridinylidene moiety through an ethanone linkage

Preparation Methods

The synthesis of 1-Phenyl-2-(pyridin-2(1H)-ylidene)ethan-1-one typically involves the reaction of benzaldehyde with 2-pyridinecarboxaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenyl-2-(pyridin-2(1H)-ylidene)ethan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Phenyl-2-(pyridin-2(1H)-ylidene)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(pyridin-2(1H)-ylidene)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-Phenyl-2-(pyridin-2(1H)-ylidene)ethan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

(Z)-1-phenyl-2-pyridin-2-ylethenol

InChI

InChI=1S/C13H11NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-10,15H/b13-10-

InChI Key

IXQUHMXYFKDBDA-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=CC=N2)/O

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=N2)O

Origin of Product

United States

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